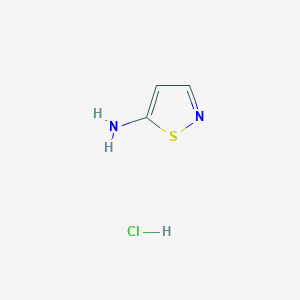

Isothiazol-5-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-thiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-2-5-6-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERDRWXVHHAXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92815-50-4 | |

| Record name | 1,2-thiazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isothiazol-5-amine Hydrochloride

Abstract

Isothiazol-5-amine hydrochloride, a heterocyclic amine salt, represents a key chemical scaffold with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties is fundamental to its development, formulation, and quality control. This technical guide provides a comprehensive overview of the known characteristics of this compound (CAS No. 92815-50-4). Due to the limited availability of specific experimental data in publicly accessible literature, this document also serves as a methodological framework, detailing authoritative protocols for the determination of its key physicochemical parameters. By synthesizing established analytical techniques with insights into the isothiazole chemical class, this guide offers researchers and drug development professionals a robust platform for their investigations.

Introduction and Molecular Profile

The isothiazole ring is a significant motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] this compound, as a member of this family, presents a reactive and versatile building block for the synthesis of more complex molecules.[3] Its hydrochloride salt form is anticipated to influence properties such as solubility and stability, which are critical for its handling and application.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a five-membered isothiazole ring with an amine group at the 5-position, protonated to form the hydrochloride salt.

-

IUPAC Name: 1,2-thiazol-5-amine;hydrochloride

-

CAS Number: 92815-50-4[4]

-

Molecular Formula: C₃H₅ClN₂S[5]

-

Molecular Weight: 136.60 g/mol [5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that some of these properties have not been experimentally determined and are based on predictions or data from structurally related compounds.

| Property | Value | Source/Methodology |

| Appearance | White to off-white solid | General observation from chemical suppliers. |

| Melting Point | Not experimentally determined. | Expected to be a high-melting solid, characteristic of amine hydrochlorides. For a related compound, 5-Amino-3-methyl-isothiazole hydrochloride, a melting point of 300 °C is reported. |

| Boiling Point | Not applicable (decomposes) | As a salt, it is expected to decompose at high temperatures rather than boil. |

| Solubility | Soluble in water; solubility in organic solvents is likely limited. | The hydrochloride salt form generally confers aqueous solubility.[6] Experimental determination is required for quantitative data. |

| pKa (of the conjugate acid) | Not experimentally determined. | The pKa of the isothiazole ring itself is -0.5, indicating it is a very weak base.[7] The pKa of the 5-amino group is expected to be in the range of typical aromatic amines. |

| Storage Conditions | Inert atmosphere, room temperature. | Recommended by chemical suppliers.[8] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the identity of the compound. A ¹H NMR spectrum for this compound is available.[9]

-

¹H NMR (DMSO-d₆, 500 MHz): δ 9.10 (s, 1H), 7.22 (s, 1H). This spectrum is consistent with the structure of a related compound, 5-aminothiazole hydrochloride, and may be similar for the isothiazole analog.[10]

The differentiation between isothiazole regioisomers is often achievable through detailed analysis of ¹H and ¹³C NMR spectra.[11]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak for the free base (C₃H₄N₂S) would be at m/z 100.14.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound. These protocols are based on established methodologies for active pharmaceutical ingredients (APIs).

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard and widely accepted technique.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Capillary Loading: Pack the dry powder into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range is the melting point.

-

Purity Indication: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Caption: Workflow for capillary melting point determination.

Solubility Determination

The equilibrium solubility is determined using the shake-flask method, which is considered the gold standard.

Protocol: Shake-Flask Solubility Measurement

-

Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8), and organic solvents.

-

Sample Addition: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Caption: Shake-flask method for solubility determination.

pKa Determination

The pKa value is essential for predicting the ionization state of the molecule at different pH values. Potentiometric titration is a common and reliable method.

Protocol: Potentiometric pKa Determination

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, derivative plots can be used to determine the equivalence point.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage and handling. As a heterocyclic amine, it may be susceptible to degradation under certain conditions.

Forced Degradation Studies

To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions such as:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

-

Thermal Stress: Heating the solid material.

-

Photostability: Exposure to light of controlled wavelength and intensity.

The degradation products should be separated and characterized using techniques like HPLC-MS.

Stability-Indicating Analytical Method (SIAM)

A stability-indicating analytical method is crucial for accurately quantifying the active compound in the presence of its degradation products. Reversed-phase HPLC with UV detection is a common choice for this purpose. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This technical guide has consolidated the available physicochemical information for this compound and provided a detailed framework of experimental protocols for its comprehensive characterization. While specific experimental data for some properties are yet to be published, the methodologies outlined herein provide a clear and authoritative path for researchers to generate this critical information. A thorough understanding of these properties is indispensable for the successful development and application of this promising isothiazole derivative in scientific research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jiehuapharma.com [jiehuapharma.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 92815-50-4|this compound|BLD Pharm [bldpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Isothiazole - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 92815-50-4 [m.chemicalbook.com]

- 9. This compound(92815-50-4) 1H NMR spectrum [chemicalbook.com]

- 10. 5-AMINOTHIAZOLE HCL | 942631-51-8 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Characterization of Isothiazol-5-amine Hydrochloride: A Technical Guide

Introduction

Isothiazol-5-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the isothiazole ring system, it serves as a valuable building block in the synthesis of various biologically active molecules.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are detailed, and the interpretation of the spectral features is discussed within the framework of the compound's molecular structure.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 92815-50-4) possesses a five-membered aromatic isothiazole ring substituted with an amino group at the 5-position.[2] The hydrochloride salt form ensures stability and enhances solubility in polar solvents. The key structural features to be elucidated by spectroscopy are the isothiazole ring protons and carbons, the N-H bonds of the amino group, and the overall molecular mass and fragmentation pattern.

A multi-spectroscopic approach is essential for unambiguous structure confirmation. ¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon-hydrogen framework. IR spectroscopy will identify characteristic functional groups, particularly the amine and the aromatic ring. Mass spectrometry will confirm the molecular weight and offer insights into the molecule's stability and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural verification.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the isothiazole ring and the amine group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfur and nitrogen heteroatoms and the electronic effect of the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.7 | Doublet | ~4.7 |

| H4 | ~7.3 | Doublet | ~4.7 |

| NH₂ | Broad singlet | - | - |

Note: Predicted values are based on typical chemical shifts for isothiazole derivatives.[3] The exact values can vary based on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the isothiazole ring are influenced by their proximity to the heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~150 |

| C4 | ~120 |

| C5 | ~165 |

Note: Predicted values are based on general ranges for substituted isothiazoles.[4][5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program (zgpg30).

-

Spectral width: ~240 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay (d1): 2 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the amine, the C=C and C=N bonds of the aromatic ring, and the C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine salt) | 3200-2800 | Strong, Broad |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C=N Stretch (ring) | ~1620 | Medium |

| C=C Stretch (ring) | ~1550 | Medium |

| N-H Bend (amine) | ~1600 | Medium |

Note: These are typical ranges and the exact positions can be influenced by the solid-state packing and hydrogen bonding.[6]

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Workflow for IR Analysis

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Mass Spectral Data

For this compound, the mass spectrum will show the molecular ion peak corresponding to the free base (isothiazol-5-amine) after the loss of HCl.

Table 4: Expected Mass Spectral Data for Isothiazol-5-amine

| Ion | m/z (calculated) |

| [M+H]⁺ (protonated molecule) | 101.02 |

| [M]⁺˙ (molecular ion) | 100.01 |

Note: The observed m/z values will depend on the ionization technique used.[7]

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition Parameters (ESI-MS):

-

Ionization mode: Positive ion mode.

-

Mass range: m/z 50-500.

-

Capillary voltage and cone voltage should be optimized to maximize the signal of the molecular ion.

Workflow for MS Analysis

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous identification and characterization. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists working with this important heterocyclic compound. Adherence to rigorous experimental and analytical procedures is essential for ensuring the scientific integrity and trustworthiness of the obtained results.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 92815-50-4 [m.chemicalbook.com]

- 3. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 7. Liquid chromatography-mass spectrometry and proton nuclear magnetic resonance characterization of trace level condensation products formed between lactose and the amine-containing diuretic hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility and Stability of Isothiazol-5-amine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazol-5-amine hydrochloride is a heterocyclic amine salt with potential applications in pharmaceutical and agrochemical research.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application. This guide provides a detailed examination of the factors governing the solubility and stability of this compound. It outlines robust, field-tested protocols for determining its solubility profile across various solvents and pH conditions, and for assessing its stability under forced degradation conditions as mandated by regulatory guidelines. This document is intended to serve as a practical resource for scientists, enabling the development of reliable analytical methods and stable formulations.

Introduction and Physicochemical Profile

The isothiazole ring is an aromatic heterocyclic system that is of significant interest in medicinal chemistry due to its diverse biological activities.[2][3] Isothiazol-5-amine, as a hydrochloride salt, combines the features of this stable aromatic core with the properties of an amine salt, which dictates its fundamental physicochemical behavior.[3]

Understanding the solubility and stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. Solubility directly impacts bioavailability and the ability to formulate a viable drug product, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could affect safety and efficacy.[4]

1.1. Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data serves as the foundation for predicting its behavior in various experimental and formulation settings.

| Property | Value / Description | Source(s) |

| Chemical Name | This compound | [5][6] |

| CAS Number | 14916-64-4; 92815-50-4 | [1][5] |

| Molecular Formula | C₃H₅ClN₂S | [5][7] |

| Molecular Weight | 136.60 g/mol | [5][7] |

| Chemical Structure |  | N/A |

| Appearance | Expected to be a solid (crystalline or powder) | [8][9] |

| Predicted pH in Solution | Acidic, due to the hydrochloride salt | [8] |

Note on CAS Numbers: Multiple CAS numbers appear in various databases. Researchers should verify the specific CAS number associated with their source material.

Solubility Profile: A Theoretical and Practical Approach

The solubility of this compound is governed primarily by its ionic nature. As an amine salt, it is charged and polar, which predicts high solubility in polar protic solvents like water and poor solubility in non-polar organic solvents.[10][11][12] The protonated amino group and the nitrogen and sulfur heteroatoms in the ring can act as hydrogen bond donors and acceptors, further enhancing aqueous solubility.[12][13]

2.1. Aqueous pH-Solubility Profile

The solubility of an ionizable compound like this compound is critically dependent on the pH of the aqueous medium. The compound's pKa dictates the pH at which the transition between the protonated (salt, more soluble) and the free base (less soluble) form occurs. A full pH-solubility profile is essential for developing parenteral or oral liquid formulations.

2.2. Solubility in Organic Solvents

Evaluating solubility in a range of organic solvents is crucial for defining potential vehicles for non-aqueous formulations, for use in synthesis and purification, and for developing analytical methods. As an amine salt, it is expected to be largely insoluble in non-polar solvents like hexane and toluene but may show some solubility in polar aprotic solvents like DMSO or DMF.[10][14]

Table 2: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH < pKa) | Polar Protic | High | The compound exists in its ionic, protonated form.[11][12] |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding and solvating the salt. |

| Ethanol | Polar Protic | Moderate | Less polar than methanol, but still effective. |

| Dichloromethane (DCM) | Non-polar | Very Low / Insoluble | Ineffective at solvating charged species.[10] |

| Diethyl Ether | Non-polar | Very Low / Insoluble | Ineffective at solvating charged species.[11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | High polarity can dissolve many amine salts. |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Less polar than DMSO, may be a suitable HPLC mobile phase. |

Experimental Protocol 2.1: Determination of Thermodynamic Equilibrium Solubility

This protocol provides a robust method for determining the thermodynamic equilibrium solubility in various aqueous buffers and organic solvents.

Rationale: This "shake-flask" method is the gold standard for determining thermodynamic solubility. By ensuring a saturated solution is in equilibrium with excess solid, we measure the true solubility limit. The use of HPLC-UV for quantification provides specificity and sensitivity.

-

Preparation:

-

Prepare a series of aqueous buffers (e.g., 0.1 M HCl, pH 2.0; Acetate buffer, pH 4.5; Phosphate buffer, pH 6.8, 7.4, 9.0).

-

Assemble a panel of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO).

-

-

Sample Addition:

-

Add an excess amount of this compound (e.g., 10-20 mg) to 1 mL of each buffer/solvent in separate, labeled 2 mL microfuge tubes. The amount should be sufficient to ensure solid remains undissolved.

-

-

Equilibration:

-

Seal the tubes securely.

-

Place the tubes on a rotational agitator or shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.

-

-

Sample Processing:

-

After agitation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw a known aliquot of the supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the supernatant aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method against a standard curve of this compound.

-

Calculate the original concentration in the supernatant, which represents the solubility in mg/mL or µg/mL.

-

Diagram: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a molecule is a mandatory step in drug development, guided by the International Council for Harmonisation (ICH) guidelines.[4] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[4][15] This information is crucial for developing stability-indicating analytical methods, which can separate the intact drug from all potential degradation products.

3.1. Key Stress Conditions

The following conditions are standard for forced degradation studies:

-

Acid/Base Hydrolysis: Evaluates stability in acidic and basic environments, common in physiological conditions and liquid formulations.[15]

-

Oxidation: Amines can be susceptible to oxidation.[4][16] Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.

-

Thermal Stress: Assesses the impact of high temperatures on the solid material.

-

Photostability: Evaluates degradation upon exposure to UV and visible light, as required by ICH Q1B.

Table 3: Recommended Conditions for Forced Degradation Study

| Condition | Suggested Protocol | Rationale & Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48h | Simulates gastric conditions. May lead to hydrolysis of the amine or cleavage of the isothiazole ring.[15] |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48h | Simulates intestinal conditions. Ring opening or other pH-catalyzed reactions are possible.[15] |

| Oxidation | 3% H₂O₂ at room temp for 24h | Tests susceptibility to oxidative stress. Potential for N-oxide formation on the amine or ring.[4][16] |

| Thermal (Solid) | 80 °C for 72h | Assesses solid-state thermal stability. |

| Photostability (Solid/Solution) | ICH Q1B conditions (1.2 million lux-hours visible, 200 watt-hours/m² UV) | Identifies light sensitivity, which dictates packaging requirements. |

Experimental Protocol 3.1: Forced Degradation Study

Rationale: This protocol is designed to generate a meaningful level of degradation (typically 5-20%) without destroying the molecule completely. This allows for the reliable identification of degradant peaks by HPLC. A stability-indicating method is one where the primary peak (API) is pure and separated from all degradation products, excipients, and impurities.

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

-

Stress Sample Preparation:

-

Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60 °C.

-

Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60 °C.

-

Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

-

Control: Mix 1 mL of stock with 1 mL of water. Keep at the same condition as the corresponding stressed sample.

-

-

Time Points and Quenching:

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

-

For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively, to stop the reaction.

-

Dilute all samples immediately with mobile phase to the target analytical concentration (e.g., 50 µg/mL).

-

-

Solid State Stress:

-

Thermal: Place a few mg of solid compound in a vial in an 80 °C oven.

-

Photo: Spread a thin layer of solid compound in a photostability chamber and expose according to ICH Q1B guidelines.

-

After exposure, dissolve the solid and dilute to the target analytical concentration.

-

-

HPLC Analysis:

-

Analyze all control, stressed, and neutralized samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a low-pH phosphate buffer).

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradant peaks.

-

Calculate the percentage degradation by comparing the area of the parent peak in the stressed sample to the control.

-

Diagram: Forced Degradation and Analysis Workflow

References

- 1. jiehuapharma.com [jiehuapharma.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(92815-50-4) 1H NMR spectrum [chemicalbook.com]

- 6. This compound CAS#: 92815-50-4 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 5-Amino-3-Methylisothiazole Hydrochloride – Quality Manufacturer & Supplier in China | Purity, Applications, Safety Data [chemheterocycles.com]

- 9. 5-aminothiazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Amine - Wikipedia [en.wikipedia.org]

- 14. Amines are soluble in organic solvents whereas ammonium salts are not - askIITians [askiitians.com]

- 15. ajpsonline.com [ajpsonline.com]

- 16. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to the Synthesis Precursors for Isothiazol-5-amine Hydrochloride Derivatives

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and fungicidal properties.[1][2] Isothiazol-5-amine and its derivatives, in particular, serve as crucial building blocks for the synthesis of more complex molecules.[3] This guide provides an in-depth exploration of the primary synthesis precursors for isothiazol-5-amine hydrochloride derivatives, focusing on the underlying reaction mechanisms, practical experimental protocols, and the rationale behind the choice of synthetic strategies.

The Strategic Importance of Precursor Selection in Isothiazole Synthesis

The synthesis of the isothiazole ring is a well-established field, yet the specific preparation of 5-amino substituted derivatives requires a nuanced approach to precursor selection.[4] The choice of starting materials dictates not only the reaction pathway but also the substitution pattern of the final product, the overall yield, and the scalability of the process. This guide will focus on the most reliable and versatile precursors, providing researchers with the foundational knowledge to both replicate established methods and innovate new synthetic routes.

Part I: Cyclization of β-Enaminothioamides: A Direct and Efficient Route

One of the most direct and widely employed methods for the synthesis of isothiazol-5-amine derivatives is the oxidative cyclization of β-enaminothioamides. These precursors contain the requisite C-C-C-N fragment and a sulfur atom poised for intramolecular ring closure.

Causality Behind Experimental Choices

The selection of a β-enaminothioamide, such as 3-aminobut-2-enethioamide, is strategic because it already contains the N-C-C=C-S backbone necessary for the isothiazole ring. The key transformation is the formation of the N-S bond to close the ring. This is typically achieved through oxidation, which removes two hydrogen atoms and facilitates the cyclization. Iodine is a commonly used oxidant for this purpose due to its mild nature and high efficiency in promoting the desired bond formation. The addition of a base, such as pyridine, is crucial to neutralize the hydroiodic acid (HI) generated during the reaction, preventing side reactions and promoting the desired cyclization.[5]

Experimental Protocol: Synthesis of 3-Methylthis compound[5]

-

Dissolution: Dissolve 3-aminobut-2-enethioamide (0.6 g, 5 mmol) and pyridine (0.8 g, 10 mmol) in 30 mL of dry ethanol.

-

Oxidation: Stir the solution in an ice bath and add a solution of iodine (1.27 g, 10 mmol) in 25 mL of ethanol dropwise. The rapid discoloration of the iodine indicates the progress of the reaction, with the precipitation of pyridine hydroiodide.

-

Isolation of the Free Base: Filter the reaction mixture to remove the pyridine hydroiodide.

-

Precipitation of the Hydrochloride Salt: Treat the filtrate with diethyl ether and then introduce hydrogen chloride gas to precipitate the desired 3-methylthis compound.

-

Final Purification: Collect the precipitate by filtration to yield the final product.

Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jiehuapharma.com [jiehuapharma.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to Quantum Chemical Calculations for Isothiazol-5-amine Hydrochloride

Abstract

This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on Isothiazol-5-amine hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. The guide is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical foundations and practical, step-by-step protocols. We delve into the rationale behind methodological choices, focusing on Density Functional Theory (DFT), and demonstrate how to derive and interpret key molecular properties. By grounding our protocols in established scientific principles and leveraging computational tools, this guide aims to empower researchers to unlock deeper molecular insights, accelerating the rational design of novel therapeutics.

Introduction: The 'Why' and 'How' of Computational Scrutiny

This compound is a heterocyclic compound featuring the isothiazole ring system, a scaffold present in various biologically active molecules.[1] Its utility in drug discovery stems from its ability to participate in various intermolecular interactions, making it a valuable building block for designing targeted therapies.[2][3] To fully exploit its potential, a granular understanding of its electronic structure, reactivity, and conformational landscape is paramount. This is where quantum chemical calculations become an indispensable tool.[4][5]

Quantum mechanics (QM) provides the most accurate theoretical framework for describing molecular systems.[4] By solving approximations of the Schrödinger equation, we can compute a wide array of molecular properties that are often difficult or impossible to measure experimentally. These properties, including optimized geometry, electronic charge distribution, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP), provide profound insights into a molecule's behavior and its potential interactions with biological targets like proteins and enzymes.[2][6]

This guide will focus on Density Functional Theory (DFT), a class of QM methods that offers a favorable balance between computational cost and accuracy, making it the workhorse for computational chemistry in drug discovery.[7][8] We will outline a complete workflow, from constructing the molecule in silico to analyzing the calculated data, providing the necessary context and justification for each step.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally determined by the chosen theoretical model, which consists of a method and a basis set.

The Method: Density Functional Theory (DFT)

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density.[9] This approach is computationally more efficient than traditional wave function-based methods because it deals with the three-dimensional electron density rather than the complex, multi-dimensional wave function.[7]

A key component of DFT is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons. For organic molecules containing heteroatoms, like this compound, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated hybrid functional that combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals.[10][11] It has a proven track record for providing reliable geometries and electronic properties for a broad range of organic systems.

The Basis Set: Describing Atomic Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For a molecule like this compound, which contains hydrogen, carbon, nitrogen, and sulfur, and is intended for drug design studies, a robust basis set is required.

The 6-311++G(d,p) basis set is an excellent choice. Let's break down this nomenclature:

-

6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

-

++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing anions, lone pairs, and non-covalent interactions like hydrogen bonds, which are all relevant for this molecule.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow the shape of the atomic orbitals to distort, which is essential for accurately describing chemical bonds, especially in cyclic and heteroatomic systems.[12] Using a basis set without polarization functions is generally not recommended for obtaining reasonable structures of molecules containing heteroatoms.[12]

Therefore, the B3LYP/6-311++G(d,p) level of theory represents a high-quality, reliable choice for investigating this compound.[13]

The Computational Workflow: A Step-by-Step Protocol

This section details the practical steps for performing the calculations, from initial structure generation to final data analysis. Software such as Gaussian, ORCA, or Spartan are commonly used for these tasks, often in conjunction with molecular visualization programs like GaussView or Avogadro.[14][15][16][17]

Workflow Visualization

The overall computational process can be visualized as follows:

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Building the Initial Molecular Structure

-

Obtain the 2D Structure : The chemical structure of this compound (CAS: 92815-50-4) consists of an isothiazole ring with an amine group at the 5-position, protonated to form an ammonium salt with a chloride counter-ion.[18][19] The SMILES string is C1=C(SN=C1)N.Cl.[18]

-

Generate 3D Coordinates : Use a molecular builder like Avogadro or GaussView to sketch the molecule.[15][16] It is crucial to model the protonated form (isothiazol-5-aminium) as this is the species present in the hydrochloride salt. The chloride ion should be included in the initial structure, placed at a reasonable distance from the ammonium group.

-

Pre-optimization : Use a molecular mechanics force field (e.g., UFF or MMFF94) within the builder to perform a quick "clean-up" of the geometry. This provides a more reasonable starting point for the more computationally expensive quantum calculation.

Step 2: Geometry Optimization

-

Purpose : To find the lowest energy arrangement of the atoms on the potential energy surface, which corresponds to the most stable 3D structure of the molecule.

-

Input File Setup :

-

Route Section (#p) : Specify the method, basis set, and calculation type. For our purpose, this will be #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

-

Title Section : A brief, descriptive title, e.g., "Isothiazol-5-amine HCl - B3LYP/6-311++G(d,p) Opt+Freq".

-

Charge and Multiplicity : The total charge of the system is 0 (the +1 on the aminium cation is balanced by the -1 on the chloride anion). The multiplicity is 1 (singlet state), as the molecule is expected to have all electrons paired in its ground state.

-

Molecular Specification : The Cartesian coordinates from the builder.

-

-

Execution and Convergence : Submit the calculation. The software will iteratively adjust the atomic positions to minimize the forces on each atom until a stationary point is reached. Check the output file to ensure the optimization has converged successfully.

Step 3: Frequency Analysis

-

Purpose : This is a critical self-validation step. It confirms that the optimized geometry is a true energy minimum and provides thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Input File Setup : Use the optimized geometry from the previous step. The route section will be #p B3LYP/6-311++G(d,p) Freq.

-

Analysis :

-

Confirmation of Minimum : Scan the output for the calculated vibrational frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

IR Spectrum : The calculation also yields the predicted infrared (IR) spectrum, which can be compared with experimental data if available.

-

Key Molecular Properties and Their Interpretation in Drug Design

Once a validated, optimized structure is obtained, we can calculate and analyze the properties that inform drug design.[2][3]

Caption: Relationship between calculated properties and drug discovery applications.

Optimized Geometry

The precise bond lengths, bond angles, and dihedral angles define the molecule's 3D shape. This information is the foundation for pharmacophore modeling and understanding how the molecule might fit into a protein's binding pocket.

| Parameter | Description | Relevance in Drug Design |

| Bond Lengths | The equilibrium distance between two bonded atomic nuclei. | Influences molecular size and shape; critical for docking accuracy. |

| Bond Angles | The angle formed by three connected atoms. | Defines the overall 3D conformation of the molecule. |

| Dihedral Angles | The angle between two planes defined by four atoms. | Determines rotational barriers and conformational flexibility. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[20][21]

-

HOMO : Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[20]

| Orbital Parameter | Value (Illustrative, in a.u.) | Interpretation |

| HOMO Energy | -0.25 | Represents ionization potential; higher energy means easier to oxidize. |

| LUMO Energy | -0.05 | Represents electron affinity; lower energy means easier to reduce. |

| HOMO-LUMO Gap | 0.20 | Indicates kinetic stability and resistance to electronic excitation. |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for understanding intermolecular interactions.[6][10]

-

Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around electronegative atoms (N, S) and lone pairs. These are sites for hydrogen bond acceptance and favorable interactions with positive charges (e.g., metal ions, protonated residues in a protein).

-

Blue Regions (Positive Potential) : Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the -NH3+ group). These are sites for hydrogen bond donation and favorable interactions with negative charges (e.g., carboxylate groups in a protein).

-

Green/Yellow Regions (Neutral Potential) : Indicate nonpolar regions, such as the C-H bonds of the ring.

For this compound, one would expect a strong positive potential (blue) around the ammonium group and a negative potential (red) near the sulfur and ring nitrogen atoms, guiding how it docks into a receptor site.

Conclusion

Quantum chemical calculations, particularly using the B3LYP/6-311++G(d,p) level of theory, provide a powerful, predictive framework for elucidating the molecular properties of this compound. This guide has outlined a robust and scientifically sound workflow for obtaining reliable data on its geometry, stability, and reactivity. The insights derived from these calculations—from the precise 3D structure to the nuanced electrostatic landscape—are critical for hypothesis-driven drug design. By integrating these computational techniques into the drug discovery pipeline, researchers can make more informed decisions, optimize ligand-target interactions, and ultimately accelerate the development of new and effective medicines.[2][4][5]

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. rroij.com [rroij.com]

- 3. quantumgrad.com [quantumgrad.com]

- 4. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rowansci.substack.com [rowansci.substack.com]

- 7. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. School of Chemical Sciences KB [answers.illinois.edu]

- 17. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 18. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 19. This compound CAS#: 92815-50-4 [m.chemicalbook.com]

- 20. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]

- 21. sciencepub.net [sciencepub.net]

Isothiazol-5-amine Hydrochloride: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a "privileged scaffold" in medicinal chemistry. First synthesized in 1956, this structural motif has become a cornerstone in the development of a wide array of biologically active compounds. The unique electronic properties conferred by the two electronegative heteroatoms allow for diverse interactions with biological targets, making isothiazole derivatives potent agents in various therapeutic areas.[1] The introduction of an amino group, as in Isothiazol-5-amine, provides a versatile functional handle for synthetic elaboration, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity. Isothiazol-5-amine hydrochloride, the salt form of this amine, offers improved stability and solubility, rendering it a highly valuable building block in drug discovery and agrochemical research.[2]

Physicochemical Properties and Spectroscopic Data

This compound is typically a white to off-white solid that is stored at room temperature under an inert atmosphere. Its structure is characterized by the isothiazole ring substituted with an amino group at the 5-position, with the amine protonated by hydrochloric acid.

| Property | Value |

| CAS Number | 92815-50-4 |

| Molecular Formula | C₃H₅ClN₂S |

| Appearance | White to off-white solid |

| Storage | Inert atmosphere, Room Temperature[2] |

Synthesis of this compound: A Detailed Protocol

The synthesis of isothiazole amines generally involves the oxidative cyclization of a β-aminothioenamide precursor. While a specific protocol for the unsubstituted Isothiazol-5-amine is not widely published, a reliable synthesis can be adapted from the established procedure for its 3-methyl analog.[4][5] The overall strategy involves the formation of the isothiazole ring followed by conversion to the hydrochloride salt.

Part 1: Synthesis of Isothiazol-5-amine

The key to forming the isothiazole ring is the construction of an appropriate β-aminothioenamide, which then undergoes an intramolecular cyclization.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Aminopropenethioamide (Hypothetical Precursor) This step is a proposed route based on analogous reactions, as a direct literature preparation is not readily available.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve acrylonitrile (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: Add a sulfur source, such as thioacetamide (1 equivalent), and a base (e.g., sodium ethoxide, 1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction with a mild acid and extract the product into an organic solvent. The solvent is then removed under reduced pressure to yield crude 3-aminopropenethioamide.

Step 2: Oxidative Cyclization to Isothiazol-5-amine This protocol is adapted from the synthesis of 3-methylisothiazol-5-amine.[4]

-

Reaction Setup: Dissolve the crude 3-aminopropenethioamide (1 equivalent) and pyridine (2 equivalents) in dry ethanol in a flask equipped with a magnetic stirrer and placed in an ice bath.

-

Oxidant Addition: Slowly add a solution of iodine (2 equivalents) in ethanol dropwise to the stirred solution. The rapid disappearance of the iodine color indicates the progress of the reaction.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

-

Work-up: Remove the solvent under reduced pressure. The residue is then taken up in water and made alkaline with a sodium hydroxide solution. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield Isothiazol-5-amine as an oil or low-melting solid.

Part 2: Conversion to this compound

The final step involves the conversion of the free amine to its more stable hydrochloride salt. This is a standard procedure for amine-containing compounds in pharmaceutical development.

Experimental Protocol:

-

Dissolution: Dissolve the crude Isothiazol-5-amine from the previous step in anhydrous diethyl ether or another suitable anhydrous solvent like dioxane.

-

Precipitation: Cool the solution in an ice bath. While stirring, slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether or dioxane dropwise.[6][7] A precipitate of this compound will form.

-

Isolation: Continue the addition of HCl until no further precipitation is observed. Filter the solid using a Büchner funnel.

-

Washing and Drying: Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any impurities. Dry the resulting white to off-white solid in a vacuum desiccator to a constant weight to yield pure this compound.

This compound as a Versatile Building Block

The true value of this compound in drug discovery lies in its utility as a starting material for the synthesis of more complex molecules. The primary amino group at the 5-position serves as a key point for functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Caption: this compound as a versatile building block for diverse derivatives.

Biological and Pharmacological Potential of the Isothiazole Core

The isothiazole nucleus is a key pharmacophore in a multitude of compounds with a broad spectrum of biological activities. While specific bioactivity data for the parent this compound is limited in publicly accessible literature, the extensive research on its derivatives underscores the immense potential of this scaffold.

Antimicrobial Activity

Isothiazole derivatives have been extensively investigated for their antimicrobial properties. They are known to exhibit activity against a wide range of bacteria and fungi. The mechanism of action for some isothiazolones involves the disruption of critical metabolic pathways through the reaction with protein thiols.[1]

Table of Antimicrobial Activity for Selected Thiazole/Isothiazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-Phenylacetamido-thiazole derivatives | Escherichia coli | 1.56 - 6.25 | [8] |

| 2-Phenylacetamido-thiazole derivatives | Staphylococcus aureus | 1.56 - 6.25 | [8] |

| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | 3.9 | [5] |

| Catechol-derived thiazoles | MRSA | ≤ 2 | [9] |

| 2,4-disubstituted 1,3-thiazole derivatives | Bacillus subtilis | 4.51 | [10] |

Anticancer Activity

The isothiazole scaffold is also prevalent in compounds designed as anticancer agents. Derivatives have shown cytotoxicity against various cancer cell lines, with mechanisms of action that include the inhibition of kinases and other key enzymes involved in cell proliferation.[2][11]

Table of Anticancer Activity for Selected Thiazole/Isothiazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine-tethered pyrazoline-thiazole | MCF-7 | 6.70 | [4] |

| Naphthalene-linked pyrazoline-thiazole | A549 | 9.51 | [4] |

| Arylidene-hydrazinyl-thiazoles | BxPC-3 | 1.69 - 2.2 | [11] |

| Thiazole derivatives | MCF-7 | 3.36 - 6.09 | [12] |

| Isothiazolo[5,4-b]pyridine derivatives | Various | ~20 | [2] |

Conclusion

This compound is a fundamentally important heterocyclic building block with significant potential in the fields of medicinal chemistry and agrochemicals. Its straightforward, albeit not widely documented, synthesis and the reactive nature of its primary amino group make it an ideal starting point for the generation of diverse chemical libraries. The isothiazole core consistently appears in molecules with potent biological activities, particularly as antimicrobial and anticancer agents. This guide provides a comprehensive overview of its synthesis, properties, and derivatization potential, offering a valuable resource for researchers aiming to leverage this privileged scaffold in the design and development of novel bioactive compounds. Further exploration of the direct biological activities of this compound and the continued development of its derivatives are promising avenues for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

"discovery and history of isothiazole compounds"

An In-depth Technical Guide to the Discovery and History of Isothiazole Compounds

Introduction: The Dawn of a Heterocycle

In the vast landscape of heterocyclic chemistry, the isothiazole ring system is a relatively modern discovery, yet its impact has been profound and far-reaching.[1] Unlike its more common isomer, thiazole, the 1,2-thiazole (isothiazole) nucleus, with its vicinal sulfur and nitrogen atoms, presents a unique electronic configuration and reactivity profile that has been exploited across diverse scientific disciplines.[2][3] First successfully synthesized in 1956, the journey of isothiazole from a laboratory curiosity to a cornerstone of pharmaceuticals, agrochemicals, and industrial materials is a compelling narrative of chemical ingenuity.[1][4][5] This guide provides a technical exploration of this journey, detailing the seminal moments of its discovery, the evolution of its synthesis, and the emergence of key compounds that have shaped its legacy.

Part 1: The Genesis of Isothiazole - A Historical Perspective

The story of isothiazole begins in 1956 when its parent ring was first prepared and characterized.[1][4] This initial synthesis, while groundbreaking, was a multi-step process that held more historical than practical significance for derivative synthesis.[1][5] The original method involved the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate, which cleaved the benzene ring, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid to yield the parent heterocycle.[1][5][6]

This pioneering work established the existence and stability of the isothiazole ring, a five-membered aromatic system featuring a unique S-N bond.[3][4][5] The aromaticity of the ring, a result of a delocalized π-electron system, imparts considerable stability to the molecule.[5] The nomenclature distinguishes the parent compound, isothiazole , from its reduced forms, such as isothiazolines (dihydroisothiazoles) and isothiazolidines (tetrahydroisothiazoles), which have also become classes of significant industrial importance.[4]

The initial, low-yield synthesis from a complex precursor highlighted the need for more versatile and efficient methods to construct the isothiazole core. This necessity became the driving force behind decades of research, leading to the development of sophisticated synthetic strategies that enabled chemists to access a vast array of substituted isothiazoles and explore their structure-activity relationships.

Part 2: The Strategic Evolution of Isothiazole Synthesis

The progression from the first historical synthesis to modern, high-yield methodologies showcases a deep understanding of reaction mechanisms and a quest for efficiency and substrate scope. The primary challenge was to develop methods that could build the S-N bond and the surrounding carbon framework from simple, accessible starting materials.

Strategy 1: Oxidative Cyclization of Enamine-thiones

A conceptually elegant and widely adopted approach involves the oxidative cyclization of acyclic precursors that already contain the requisite C-C-C-N and S fragments. The oxidation of enamine-thiones or related α,β-unsaturated thiocarboxylic acid amides provides a direct route to the isothiazole ring.[3][6]

Causality: This strategy is powerful because the precursor, an enamine-thione, can be readily synthesized from a β-dicarbonyl compound, an amine, and a sulfurizing agent. The subsequent cyclization is an intramolecular process that efficiently forms the thermodynamically stable aromatic ring by creating the weak S-N bond under oxidative conditions.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isothiazole via Oxidative Cyclization

-

Precursor Synthesis: To a solution of acetylacetone (1.0 eq) in ethanol, add ammonium hydroxide (1.1 eq) and elemental sulfur (1.1 eq).

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated enamine-thione intermediate by filtration, wash with cold water, and dry under vacuum.

-

Oxidative Cyclization: Dissolve the dried enamine-thione (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of iodine (1.2 eq) in DCM dropwise over 30 minutes with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target 3,5-dimethylisothiazole.

Caption: Workflow for Isothiazole Synthesis via Oxidative Cyclization.

Strategy 2: Ring Transformation from 1,2-Dithioles

Ring transformation reactions offer an alternative pathway where one heterocyclic system is converted into another. The reaction of 3H-1,2-dithiole derivatives with nitrogen nucleophiles, such as hydroxylamine, provides a clever route to the isothiazole core.[4]

Causality: This method leverages the reactivity of the dithiole ring. The S-S bond is susceptible to nucleophilic attack, leading to ring opening. The resulting intermediate contains the necessary atoms in a linear arrangement, poised for a subsequent intramolecular cyclization where the nitrogen atom displaces a sulfur atom to form the more stable isothiazole aromatic ring.

Experimental Protocol: Synthesis of a 3-Acetamidoisothiazole from a 3-(Acetylimino)-3H-1,2-dithiole

-

Reaction Setup: Suspend the starting 3-(acetylimino)-3H-1,2-dithiole (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and reduce the volume of ethanol under vacuum.

-

Dilute the residue with water, causing the product to precipitate.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-acetamidoisothiazole.

Caption: Mechanism of Isothiazole formation from 1,2-Dithioles.

Strategy 3: Modern [4+1] Annulation Methods

Contemporary organic synthesis prioritizes atom economy and operational simplicity. The [4+1] annulation strategy for isothiazole synthesis exemplifies this philosophy, constructing the five-membered ring from a four-atom component and a one-atom component.

Causality: This approach, using precursors like β-ketothioamides and an ammonia source (e.g., ammonium acetate), is highly efficient.[7] The reaction proceeds through a cascade of sequential steps—imine formation, intramolecular cyclization, and in-situ aerial oxidation—in a single pot.[7] This avoids the isolation of intermediates and often occurs under metal-free conditions, enhancing its practicality and environmental friendliness.

Part 3: The Impact of Isothiazoles: From Biocides to Blockbuster Drugs

The development of versatile synthetic routes unlocked the potential of isothiazole chemistry, allowing for the systematic exploration of its derivatives in various applications.[5][8] The unique electronic properties conferred by the S-N bond have proven crucial for biological activity and material function.

| Compound Class / Example | Field of Application | Significance & Historical Context |

| Isothiazolinones (Kathon™) | Industrial Biocides, Preservatives | One of the earliest and most commercially successful applications.[4] These compounds act as potent biocides in industrial water treatment, cosmetics, and coatings by disrupting microbial metabolic pathways. |

| Denotivir (Vratizolin) | Pharmaceuticals | An antiviral drug developed from a series of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid derivatives, showcasing the isothiazole core's potential in medicinal chemistry.[9] |

| Ziprasidone, Perospirone | Pharmaceuticals | Atypical antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.[3] The isothiazole moiety is a key structural feature for their interaction with dopamine and serotonin receptors. |

| Thiomuscimol | Neuroscience Research | A potent agonist of GABA receptors, contributing to the understanding of neurotransmission in the central nervous system.[4] |

| Isothiazole-containing Penicillins | Pharmaceuticals | These semi-synthetic antibiotics demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, expanding the arsenal of antibacterial agents.[1][6] |

| Various Derivatives | Agrochemicals | Isothiazole-based compounds have been successfully developed as fungicides, herbicides, and plant growth regulators, often enhancing the efficacy of other active ingredients.[6][10] |

The broad spectrum of activity, from potent biocides like the isothiazolinones to life-saving drugs like Ziprasidone, underscores the remarkable versatility of this heterocyclic scaffold.[3][4] Research continues to uncover new applications, with recent studies exploring isothiazole derivatives as anticancer agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases like Alzheimer's.[2][6]

Conclusion

From its discovery in 1956, the isothiazole ring has evolved from a chemical novelty into a privileged scaffold in modern science. The historical progression of its synthesis—from a cumbersome, low-yield procedure to elegant, one-pot cascade reactions—has been paramount to this journey. This synthetic evolution has enabled the creation of a vast chemical library, leading to the discovery of compounds with profound impacts on human health, agriculture, and industry. For researchers and drug development professionals, the history of isothiazole serves as a powerful testament to how fundamental advances in synthetic methodology can unlock unprecedented opportunities in applied science. The story is far from over, as chemists continue to design novel isothiazole-containing molecules with tailored properties for the challenges of the future.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Isothiazole - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 9. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

Methodological & Application

The Strategic Deployment of Isothiazol-5-amine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Isothiazole Scaffold as a Privileged Motif in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[2][3] Isothiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Isothiazol-5-amine hydrochloride, in particular, serves as a crucial and versatile building block, offering a reactive handle for the strategic elaboration of molecular complexity and the targeted modulation of biological pathways. This guide provides an in-depth exploration of the applications and experimental protocols associated with this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.

| Property | Value | Source |

| CAS Number | 92815-50-4 | [4] |

| Molecular Formula | C₃H₄N₂S·HCl | N/A |

| Molecular Weight | 136.60 g/mol | N/A |

| Appearance | White to off-white solid | [5] |

| Storage | Inert atmosphere, Room Temperature | [5] |

Safety and Handling:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[6] Some isothiazolinones are known to cause severe skin burns and may cause an allergic skin reaction.[2]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6]

-

Wash hands thoroughly after handling.[6]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[2][6]

-

The Strategic Importance of the 5-Amino Group in Isothiazole-Based Drug Design

The 5-amino group on the isothiazole ring is a key functional handle for medicinal chemists. Its nucleophilicity allows for a variety of chemical transformations, enabling the introduction of diverse substituents to probe the structure-activity relationship (SAR) of a compound series. Common modifications include N-acylation, sulfonylation, and the formation of ureas and thioureas. These modifications can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties by:

-

Introducing key hydrogen bonding interactions: The amide, sulfonamide, and urea moieties can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as the hinge region of protein kinases.

-

Modulating physicochemical properties: The addition of different functional groups can alter a compound's lipophilicity, solubility, and metabolic stability, which are critical for its drug-like properties.

-

Exploring different chemical spaces: The versatility of the amino group allows for the creation of large and diverse libraries of compounds for high-throughput screening.

Application in Kinase Inhibitor Synthesis: A Case Study

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The isothiazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The 5-amino group often serves as a key anchoring point within the ATP-binding site of the kinase.

Below is a workflow illustrating the synthesis of a hypothetical isothiazole-based kinase inhibitor library, targeting a generic serine/threonine kinase.

Caption: Workflow for the synthesis and evaluation of an isothiazole-based kinase inhibitor library.

Experimental Protocols